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Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4-(2-Aminoethyl)-2-methyl-2H-indazole in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the architectural selection of core scaffolds dictates the success of target engagement, metabolic stability, and intellectual property novelty. 4-(2-Aminoethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the architectural selection of core scaffolds dictates the success of target engagement, metabolic stability, and intellectual property novelty. 4-(2-Aminoethyl)-2-methyl-2H-indazole (CAS: 1159511-58-6) has emerged as a highly versatile, privileged building block for the synthesis of advanced therapeutics 1.

Unlike the more ubiquitous 1H-indazole tautomer, the N2-methylated 2H-indazole core locks the heterocycle into a specific electronic configuration, offering unique hydrogen-bonding profiles and altered dipole moments. This makes it an exceptional bioisostere for phenols and indoles, particularly in the design of kinase inhibitors (e.g., SGK1, Tie2, SRC) and antiprotozoal agents [[2]]() 3. The presence of a flexible 2-aminoethyl linker at the C4 position provides a highly reactive primary amine, serving as an ideal anchor for fragment-based drug discovery (FBDD) and combinatorial library generation.

Physicochemical Profiling & Structural Rationale

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in downstream synthetic workflows and biological assays.

Table 1: Physicochemical and Structural Properties

PropertyValue
Chemical Name 4-(2-Aminoethyl)-2-methyl-2H-indazole
CAS Number 1159511-58-6 1
Molecular Weight 175.23 g/mol 4
Molecular Formula C10H13N3 1
Synonyms 2-(2-Methyl-2H-indazol-4-yl)ethylamine
Key Structural Features N2-methylated 2H-indazole core; C4-linked primary amine
Mechanistic Significance of the Scaffold
  • The 2H-Indazole Core : In unsubstituted indazoles, the 1H-tautomer is thermodynamically favored. By synthetically fixing the methyl group at the N2 position, the N1 atom is forced to act exclusively as a hydrogen bond acceptor 5. This subtle electronic shift drastically alters the molecule's interaction with the ATP-binding hinge region of kinases, often yielding superior selectivity profiles compared to 1H-indazole analogs 3.

  • The C4 Aminoethyl Vector : The 4-position is situated adjacent to the bridgehead carbon. When the indazole core anchors into a target pocket, the C4 vector typically projects toward the solvent-exposed boundary or into a secondary hydrophobic sub-pocket. The ethyl chain provides exactly two rotatable bonds—striking an optimal balance between flexibility and entropic penalty—allowing the primary amine to be derivatized into amides, ureas, or secondary amines that can capture additional binding interactions.

Target Engagement & Signaling Pathways

2H-indazoles are heavily utilized in the development of Type I and Type II kinase inhibitors 2. The logical flow of target engagement relies on competitive displacement of ATP, which subsequently halts downstream phosphorylation cascades critical for tumor angiogenesis or aberrant cellular proliferation.

KinaseInhibition A 2H-Indazole Derivative B Kinase Hinge Region (ATP Site) A->B H-Bonding C Displacement of ATP B->C Competition D Inhibition of Phosphorylation C->D E Downstream Pathway Arrest D->E

Mechanism of Action: 2H-Indazole Scaffold in Kinase Inhibition.

Synthetic Workflows & Experimental Protocols

To maximize the utility of 4-(2-Aminoethyl)-2-methyl-2H-indazole, synthetic protocols must be high-yielding and self-validating. Below are two foundational methodologies for derivatizing this building block.

Protocol A: Amide Coupling (Primary Amine Derivatization)

Objective: Synthesize a targeted library of amide derivatives for structure-activity relationship (SAR) studies. Causality & Design: We utilize HATU over standard EDC/HOBt because HATU generates a highly reactive 7-azabenzotriazole active ester. This accelerates the amidation process and minimizes the epimerization of stereocenters on the carboxylic acid partner. N,N-Diisopropylethylamine (DIPEA) is selected as the base; its steric bulk prevents it from acting as a competing nucleophile, ensuring it solely deprotonates the amine and neutralizes the reaction environment.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Stir for 15 minutes at room temperature to ensure complete formation of the active ester.

  • Coupling: Add 4-(2-aminoethyl)-2-methyl-2H-indazole (1.0 eq) followed immediately by DIPEA (3.0 eq). The rapid addition of DIPEA ensures the primary amine is fully free-based for nucleophilic attack.

  • Reaction Monitoring & Self-Validation: Stir at room temperature for 2-4 hours. Withdraw a 5 µL aliquot, dilute in 100 µL MeCN, and analyze via LC-MS. Validation: The reaction is complete when the extracted ion chromatogram (EIC) shows >95% consumption of the starting mass (m/z 176.1 [M+H]+) and the appearance of the target product mass.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (SiO₂, DCM/MeOH gradient) to yield the pure amide.

Workflow Step1 1. Carboxylic Acid + HATU (Activation in DMF) Step2 2. Add 4-(2-Aminoethyl)- 2-methyl-2H-indazole + DIPEA Step1->Step2 Step3 3. Stir at RT (2-4 hrs) Monitor by LC-MS Step2->Step3 Step4 4. Aqueous Workup (EtOAc / Brine) Step3->Step4 Step5 5. Flash Chromatography & NMR/MS Validation Step4->Step5

Workflow: Amide Coupling and Validation of 2H-Indazole Derivatives.

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Objective: Generate secondary amine derivatives to explore altered hydrogen-bonding networks and increased basicity. Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) is the reagent of choice. NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde. A catalytic amount of acetic acid (AcOH) is added to facilitate imine formation by protonating the carbonyl oxygen, making it more electrophilic, without completely protonating the primary amine of the indazole.

Step-by-Step Methodology:

  • Imine Formation: Combine 4-(2-aminoethyl)-2-methyl-2H-indazole (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous DCE (0.2 M). Add glacial acetic acid (0.1 eq). Stir for 1 hour at room temperature to allow the imine/iminium equilibrium to establish.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in portions over 10 minutes to control any mild exotherm.

  • Reaction Monitoring & Self-Validation: Stir for 12 hours. Validation: Analyze via LC-MS. The presence of the product mass [M+H]+ and the complete absence of the imine intermediate confirm successful reduction.

  • Workup: Quench carefully with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with DCM (3x). Wash with brine and dry over MgSO₄.

  • Purification: Purify via reverse-phase preparative HPLC (C18, Water/MeCN with 0.1% TFA) to isolate the secondary amine as a TFA salt.

References

  • Title: 1159511-58-6 | 3H30-1-8N | 4-(2-Aminoethyl)
  • Title: 1159511-34-8 | 6-(1-Aminoethyl)-1-methyl-1H-indazole (Related Compound Data)
  • Title: Indazoles in Drug Discovery Source: PharmaBlock URL
  • Title: Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors Source: PubMed / ChemMedChem URL
  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: PMC / RSC Advances URL

Sources

Exploratory

Preliminary pharmacological screening of 4-(2-Aminoethyl)-2-methyl-2H-indazole

An In-Depth Technical Guide to the Preliminary Pharmacological Screening of 4-(2-Aminoethyl)-2-methyl-2H-indazole Abstract The indazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Pharmacological Screening of 4-(2-Aminoethyl)-2-methyl-2H-indazole

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3] This guide outlines a comprehensive, multi-tiered strategy for the preliminary pharmacological screening of a novel indazole derivative, 4-(2-Aminoethyl)-2-methyl-2H-indazole. As a potential novel psychoactive substance (NPS), a systematic evaluation of its pharmacological and toxicological profile is imperative.[4][5] This document provides a detailed roadmap for researchers, scientists, and drug development professionals, encompassing initial in-silico profiling, in-vitro receptor binding and functional assays, and subsequent in-vivo behavioral phenotyping. The methodologies described herein are designed to elucidate the compound's mechanism of action, potential therapeutic applications, and safety profile.

Introduction: The Rationale for Screening 4-(2-Aminoethyl)-2-methyl-2H-indazole

Indazole-containing compounds are recognized for their diverse biological activities, including but not limited to anti-inflammatory, antimicrobial, and antitumor effects.[3][6] The introduction of an aminoethyl side chain, a common pharmacophore in many centrally active compounds, suggests that 4-(2-Aminoethyl)-2-methyl-2H-indazole may exhibit significant neuropharmacological properties. Preliminary screening is a critical first step in the drug discovery pipeline, enabling the early identification of promising lead compounds and the flagging of potential safety concerns.[7] This guide proposes a logical and efficient screening cascade to thoroughly characterize this novel chemical entity.

Compound Synthesis and Characterization

A robust pharmacological screening campaign begins with the unambiguous synthesis and characterization of the test compound.

Proposed Synthetic Route

The synthesis of 2H-indazole derivatives can be achieved through various established methods.[1][8] A plausible route for the synthesis of 4-(2-Aminoethyl)-2-methyl-2H-indazole could involve a multi-step process starting from a suitable commercially available precursor. The general strategy would likely involve the formation of the 2H-indazole core followed by the introduction of the aminoethyl side chain at the 4-position.

  • Step 1: Synthesis of the 2-methyl-2H-indazole core. This can be accomplished through methods such as the reductive cyclization of an ortho-imino-nitrobenzene substrate.[8]

  • Step 2: Functionalization at the 4-position. This would likely involve a palladium-catalyzed cross-coupling reaction to introduce a protected aminoethyl group.

  • Step 3: Deprotection. The final step would be the removal of the protecting group to yield the target compound, 4-(2-Aminoethyl)-2-methyl-2H-indazole.

Analytical Characterization

Prior to any biological testing, the identity, purity, and stability of the synthesized compound must be rigorously confirmed using a panel of analytical techniques:

Analytical Technique Purpose
NMR Spectroscopy (¹H and ¹³C) To confirm the chemical structure and connectivity of the molecule.[9]
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern, further confirming the identity. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition determination.[5]
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound. A purity of >95% is generally required for pharmacological screening.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.
Melting Point Analysis To provide an indication of purity.

In-Silico Profiling and Target Prediction

Before embarking on wet-lab experiments, computational methods can provide valuable insights into the potential pharmacological targets of 4-(2-Aminoethyl)-2-methyl-2H-indazole.

Pharmacophore-Based Screening

Pharmacophore modeling can be used to screen the compound against a library of known pharmacophores for various receptors, enzymes, and ion channels.[10][11] This can help to prioritize which biological targets to investigate experimentally.

Molecular Docking

If a high-resolution crystal structure of a potential target is available, molecular docking studies can be performed to predict the binding mode and affinity of the compound. This can provide a structural basis for the observed biological activity.

In-Vitro Pharmacological Screening

In-vitro assays are essential for determining the direct interaction of the compound with specific molecular targets and for assessing its cellular effects.

Primary Receptor Binding Assays

Based on the in-silico predictions and the structural similarity to known psychoactive compounds, a primary screen against a panel of central nervous system (CNS) receptors is recommended. This typically includes:

  • Serotonin (5-HT) Receptors: A broad panel of 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, 5-HT4).[12]

  • Dopamine (D) Receptors: D1, D2, D3, D4, and D5 receptor subtypes.

  • Adrenergic (α and β) Receptors: α1, α2, and β-adrenergic receptor subtypes.

  • Monoamine Transporters: Serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Incubation: Incubate the membranes with a specific radioligand and varying concentrations of 4-(2-Aminoethyl)-2-methyl-2H-indazole.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the inhibition constant (Ki) of the compound for each receptor.

Functional Assays

Compounds that show significant binding affinity in the primary screen should be further evaluated in functional assays to determine if they act as agonists, antagonists, or allosteric modulators.

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., cAMP Measurement)

  • Cell Culture: Culture cells expressing the GPCR of interest.

  • Compound Treatment: Treat the cells with varying concentrations of 4-(2-Aminoethyl)-2-methyl-2H-indazole in the presence or absence of a known agonist.

  • cAMP Measurement: Measure the intracellular levels of cyclic AMP (cAMP) using a commercially available ELISA kit.

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Neurotoxicity and Cytotoxicity Assays

It is crucial to assess the potential toxicity of a novel compound early in the screening process.[4]

Experimental Protocol: MTT Assay in SH-SY5Y Human Neuroblastoma Cells

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate.

  • Compound Exposure: Expose the cells to a range of concentrations of 4-(2-Aminoethyl)-2-methyl-2H-indazole for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength to determine cell viability.

In-Vivo Behavioral Screening

In-vivo studies are necessary to evaluate the systemic effects of the compound on behavior and physiology.[7][13]

Zebrafish Larvae Photomotor Response Assay

Zebrafish larvae offer a high-throughput platform for initial in-vivo screening of psychoactive compounds.[14]

Experimental Protocol: Zebrafish Larval Photomotor Response

  • Embryo Collection and Rearing: Collect and raise zebrafish embryos to 5-7 days post-fertilization.

  • Compound Exposure: Place individual larvae in a 96-well plate and expose them to different concentrations of 4-(2-Aminoethyl)-2-methyl-2H-indazole.

  • Behavioral Recording: Use an automated tracking system to record larval activity in response to light and dark stimuli.

  • Data Analysis: Analyze various behavioral parameters such as distance moved, velocity, and thigmotaxis (wall-hugging behavior).

Murine Behavioral Phenotyping

Rodent models provide a more complex behavioral repertoire for assessing CNS effects.[15]

Experimental Protocol: Open Field Test in Mice

  • Acclimation: Acclimate mice to the testing room.

  • Compound Administration: Administer 4-(2-Aminoethyl)-2-methyl-2H-indazole via an appropriate route (e.g., intraperitoneal injection).

  • Open Field Exploration: Place the mouse in the center of an open field arena and record its activity for a set period using an automated tracking system.

  • Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency to assess locomotor activity and anxiety-like behavior.

Data Interpretation and Next Steps

The data generated from this multi-tiered screening cascade will provide a comprehensive preliminary pharmacological profile of 4-(2-Aminoethyl)-2-methyl-2H-indazole.

Screening Stage Potential Outcomes Next Steps
In-Silico Predicted affinity for specific CNS targets.Prioritize targets for in-vitro screening.
In-Vitro Binding High affinity for a specific receptor (e.g., 5-HT2A).Proceed to functional assays for that receptor.
In-Vitro Functional Agonist activity at the 5-HT2A receptor.Investigate in-vivo effects related to 5-HT2A agonism.
In-Vivo Behavioral Altered locomotor activity and anxiety-like behavior in mice.Conduct more specific behavioral tests (e.g., elevated plus maze, forced swim test).
Toxicity Significant cytotoxicity at high concentrations.Determine the therapeutic index and proceed with caution.

Visualization of Workflows

In-Vitro Screening Workflow

in_vitro_workflow start Compound Synthesis & Characterization in_silico In-Silico Profiling (Pharmacophore & Docking) start->in_silico primary_binding Primary Binding Assays (CNS Receptor Panel) in_silico->primary_binding Target Prioritization functional_assays Functional Assays (Agonist/Antagonist Determination) primary_binding->functional_assays Active Compounds toxicity_assays Cytotoxicity/Neurotoxicity Assays (e.g., MTT) primary_binding->toxicity_assays end In-Vitro Profile functional_assays->end toxicity_assays->end

Caption: A streamlined workflow for the in-vitro pharmacological screening of novel compounds.

In-Vivo Screening Workflow

in_vivo_workflow start Promising In-Vitro Candidate zebrafish High-Throughput Zebrafish Behavioral Screen start->zebrafish murine_acute Acute Murine Behavioral Phenotyping (Open Field) zebrafish->murine_acute Active Compounds murine_specific Specific Behavioral Models (e.g., Anxiety, Depression) murine_acute->murine_specific Confirmed Activity pk_pd Pharmacokinetic/ Pharmacodynamic Studies murine_acute->pk_pd end Preliminary In-Vivo Profile & Safety Assessment murine_specific->end pk_pd->end

Caption: A tiered approach for the in-vivo behavioral assessment of lead candidates.

Conclusion

The preliminary pharmacological screening of 4-(2-Aminoethyl)-2-methyl-2H-indazole requires a systematic and multi-faceted approach. By integrating in-silico, in-vitro, and in-vivo methodologies, researchers can efficiently elucidate the compound's pharmacological profile, identify its molecular targets, and assess its potential therapeutic utility and safety. This guide provides a robust framework for conducting such an investigation, adhering to the principles of scientific integrity and logical progression. The insights gained from this screening cascade will be instrumental in guiding future lead optimization and preclinical development efforts.

References

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC. (n.d.).
  • Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery - Frontiers. (2015, February 12).
  • In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents - MedChemComm (RSC Publishing). (n.d.).
  • Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals | Request PDF - ResearchGate. (2025, August 10).
  • Novel Psychoactive Substances: Testing Challenges and Strategies | Today's Clinical Lab. (2021, November 16).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26).
  • Clinical value of analytical testing in patients presenting with new psychoactive substances intoxication - PMC. (n.d.).
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016, November 21).
  • Advances in analytical methodologies for detecting novel psychoactive substances: a review. (2024, December 30).
  • In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents - Semantic Scholar. (2016, June 16).
  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective | Semantic Scholar. (2022, August 16).
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC. (2017, October 31).
  • Pharmacological properties of indazole derivatives: recent developments - PubMed. (2005, October 15).
  • Pre-screening Novel Psychoactive Substances to Speed Detection | Labcompare.com. (2026, January 9).
  • Rapid Screening of New Psychoactive Substances Using pDART-QqQ-MS - PMC. (n.d.).
  • Indazole synthesis - Organic Chemistry Portal. (n.d.).
  • 2H-Indazole synthesis - Organic Chemistry Portal. (n.d.).
  • 2-(4-Methylphenyl)-2H-indazole - PMC. (n.d.).
  • Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands | Journal of Medicinal Chemistry - ACS Publications. (2012, October 9).
  • Pharmacophore-based screening of diamidine small molecule inhibitors for protein arginine methyltransferases - RSC Publishing. (n.d.).
  • Identification of new inhibitors of Mdm2–p53 interaction via pha | DDDT. (2018, November 2).
  • 2-(4-Methyl-phen-yl)-2H-indazole. - R Discovery. (2010, October 9).

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Route for 4-(2-Aminoethyl)-2-methyl-2H-indazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Retrosynthetic Strategy The compound 4-(2-Aminoethyl)-2-methyl-2H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Retrosynthetic Strategy

The compound 4-(2-Aminoethyl)-2-methyl-2H-indazole is a highly valuable heteroaryl-ethylamine building block, frequently utilized in the development of kinase inhibitors and GPCR ligands. Structurally, it consists of a 2-methyl-2H-indazole core substituted at the 4-position with a primary ethylamine chain.

To ensure high synthetic reliability, scalability, and structural fidelity, this guide outlines a robust two-step sequence starting from the commercially available 2-Methyl-2H-indazole-4-carbaldehyde [1].

The strategic logic is as follows:

  • Carbon-Chain Extension (Henry Reaction): A nitroaldol condensation with nitromethane extends the carbon framework by two atoms while introducing a nitrogen handle. The use of acidic buffering (NH₄OAc/AcOH) forces the dehydration of the intermediate β -nitro alcohol, driving the equilibrium toward the thermodynamically stable (E)-nitroalkene[2].

  • Global Reduction (LiAlH₄): Lithium aluminum hydride (LiAlH₄) is deployed to simultaneously reduce the conjugated alkene and the nitro group, yielding the target primary aliphatic amine[3]. This circumvents the need for multi-step reductions (e.g., separate alkene hydrogenation and nitro reduction).

SynthesisWorkflow SM 2-Methyl-2H-indazole-4-carbaldehyde (Starting Material) Step1 Step 1: Henry Reaction (CH3NO2, NH4OAc, AcOH, 100°C) SM->Step1 IPC1 IPC: LC-MS & TLC (Check for Aldehyde consumption) Step1->IPC1 Int (E)-2-Methyl-4-(2-nitrovinyl)-2H-indazole (Intermediate) Step1->Int Step2 Step 2: Hydride Reduction (LiAlH4, THF, 0°C to Reflux) Int->Step2 IPC2 IPC: Ninhydrin Stain & LC-MS (Check for Amine formation) Step2->IPC2 Workup Fieser-Fieser Workup (H2O, NaOH, H2O) Step2->Workup Product 4-(2-Aminoethyl)-2-methyl-2H-indazole (Final Product) Workup->Product

Figure 1. Experimental workflow and in-process controls for the target indazole synthesis.

Step 1: Nitroaldol (Henry) Condensation & Dehydration

Mechanistic Insights & Causality

The Henry reaction couples an aldehyde with a nitroalkane. Here, ammonium acetate (NH₄OAc) acts as a bifunctional catalyst. The acetate anion deprotonates nitromethane to form the nucleophilic nitronate anion, which attacks the electrophilic aldehyde. Crucially, conducting this reaction in glacial acetic acid at elevated temperatures (100 °C) provides the necessary acidic environment to protonate the resulting β -nitro alcohol, facilitating an E1cB-like dehydration to form the conjugated (E)-nitroalkene[2]. Without this acidic drive, the reaction would stall at the alcohol intermediate.

HenryMechanism NM Nitromethane (CH3NO2) Nitronate Nitronate Anion (-CH2NO2) NM->Nitronate Deprotonation Base Acetate Base (-OAc) Base->Nitronate Aldol beta-Nitro Alcohol Intermediate Nitronate->Aldol Nucleophilic Attack Aldehyde Indazole-4-carbaldehyde Aldehyde->Aldol Electrophile Dehydration Acid-Catalyzed Dehydration (-H2O) Aldol->Dehydration Nitroalkene (E)-Nitroalkene Dehydration->Nitroalkene E1cB Elimination

Figure 2. Mechanistic pathway of the nitroaldol condensation and subsequent dehydration.

Reagent Stoichiometry (10 mmol scale)
ReagentMW ( g/mol )EquivalentsAmountRole
2-Methyl-2H-indazole-4-carbaldehyde160.181.01.60 gStarting Material
Nitromethane61.045.02.69 mLReactant / Co-solvent
Ammonium Acetate77.081.20.92 gCatalyst / Base
Glacial Acetic Acid60.05-20.0 mLSolvent / Acid Catalyst
Step-by-Step Protocol
  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-2H-indazole-4-carbaldehyde (1.60 g, 10.0 mmol) and ammonium acetate (0.92 g, 12.0 mmol).

  • Solvent Addition: Add glacial acetic acid (20 mL) to the flask, followed by nitromethane (2.69 mL, 50.0 mmol).

  • Reaction: Attach a reflux condenser and heat the stirred mixture to 100 °C under a nitrogen atmosphere for 4 to 6 hours.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the dark solution into 100 mL of vigorously stirred ice-water. A precipitate will form immediately.

  • Isolation: Filter the resulting solid through a Büchner funnel, washing the filter cake with cold water (3 × 20 mL) to remove residual acetic acid and ammonium salts.

  • Purification: Dry the solid under high vacuum. If necessary, recrystallize from boiling ethanol to yield pure (E)-2-Methyl-4-(2-nitrovinyl)-2H-indazole.

Self-Validating System (IPC)
  • Visual Cue: The product will precipitate as a distinct bright yellow to orange solid, characteristic of highly conjugated nitroalkenes.

  • TLC: Elute with Hexane/EtOAc (1:1). The product will appear as a strongly UV-active spot with a lower Rf​ than the starting aldehyde.

  • NMR Validation: 1 H NMR will show the disappearance of the aldehyde proton (~10 ppm) and the appearance of two vinylic doublets (~7.5–8.5 ppm) with a coupling constant ( J ) of ~13.5 Hz, confirming the (E)-geometry.

Step 2: Global Hydride Reduction

Mechanistic Insights & Causality

Lithium aluminum hydride (LiAlH₄) is utilized due to its exceptional hydride-donating capacity, capable of fully reducing the α,β -unsaturated nitro system to a saturated primary amine[3]. The reduction occurs in two phases: first, conjugate hydride addition to the alkene generates a nitronate intermediate; second, exhaustive reduction of the nitro group via nitroso and hydroxylamine intermediates yields the amine.

Because LiAlH₄ reductions generate gelatinous aluminum hydroxide emulsions upon aqueous quenching, the Fieser-Fieser workup is strictly employed. This specific stoichiometric addition of water and NaOH forces the aluminum salts to precipitate as a dense, granular, and easily filterable solid (NaAlO₂), preventing product entrapment and ensuring high isolated yields[4].

Reagent Stoichiometry (5 mmol scale)
ReagentMW ( g/mol )EquivalentsAmountRole
(E)-2-Methyl-4-(2-nitrovinyl)-2H-indazole203.201.01.02 gIntermediate
Lithium Aluminum Hydride (LiAlH₄)37.954.00.76 gReducing Agent
Anhydrous THF72.11-25.0 mLSolvent
H₂O (Fieser Quench Step 1 & 3)18.02-0.76 mL + 2.28 mLQuenching Agent
15% NaOH (aq) (Fieser Quench Step 2)40.00-0.76 mLSalt Granulation
Step-by-Step Protocol
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask, insert a magnetic stir bar, and purge thoroughly with Argon or N₂.

  • LiAlH₄ Suspension: Suspend LiAlH₄ (0.76 g, 20.0 mmol) in anhydrous THF (15 mL) and cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the nitroalkene intermediate (1.02 g, 5.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes via an addition funnel to control the exothermic reaction and hydrogen gas evolution.

  • Reflux: Once addition is complete, remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (65 °C) for 3 to 4 hours.

  • Fieser-Fieser Quench: Cool the reaction mixture strictly to 0 °C. Vigorously stir the mixture while sequentially and very slowly adding:

    • 0.76 mL of deionized water (Dropwise! Wait for bubbling to subside).

    • 0.76 mL of 15% aqueous NaOH.

    • 2.28 mL of deionized water.

  • Granulation: Remove the ice bath and stir the mixture at room temperature for 15–30 minutes until the grey suspension turns into a white, granular precipitate.

  • Isolation: Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF or EtOAc (3 × 20 mL) to extract all amine product from the salts.

  • Concentration: Concentrate the combined filtrates under reduced pressure to yield the crude 4-(2-Aminoethyl)-2-methyl-2H-indazole. Purify via flash chromatography (DCM/MeOH/1% NH₄OH) or isolate as the HCl salt by treating the ethereal solution with 2M HCl in diethyl ether.

Self-Validating System (IPC)
  • Visual Cue: The successful Fieser workup is visually confirmed when the sticky grey emulsion transitions into a free-flowing, snow-white granular solid.

  • TLC (Ninhydrin Stain): Elute with DCM/MeOH (9:1) containing a drop of triethylamine. Dip the TLC plate in Ninhydrin stain and heat. The product will appear as a bright pink/purple spot, confirming the presence of a primary aliphatic amine.

  • LC-MS: Mass spectrometry will confirm the target mass [M+H]⁺ = 176.1.

References

  • Xin, Y., et al. "Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process." The Journal of Organic Chemistry, 2018. URL:[Link]

  • Common Organic Chemistry. "Nitro Reduction - Common Conditions." URL:[Link]

  • Chandra, T., & Zebrowski, J. P. "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations." ACS Chemical Health & Safety, 2024, 31, 162–171. URL:[Link]

Sources

Application

Application Note: In Vivo Dosing Protocols for 4-(2-Aminoethyl)-2-methyl-2H-indazole

Target Audience: Preclinical Researchers, Neuropharmacologists, and Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale 4-(2-Aminoethyl)-2-methyl-2H-inda...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Neuropharmacologists, and Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

4-(2-Aminoethyl)-2-methyl-2H-indazole (CAS: 1159511-58-6) is a specialized synthetic building block and neuropharmacological probe belonging to the. Indazolethylamines serve as rigid bioisosteres to classic tryptamines (indolylethylamines). By replacing the indole core with a 2-methyl-2H-indazole ring, researchers can modulate the compound's metabolic stability (e.g., resistance to monoamine oxidase) while retaining high-affinity agonism at serotonin (5-HT) receptors, specifically the 5-HT2A and 5-HT2C subtypes[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic procedural steps. Successful in vivo evaluation of serotonergic probes requires a self-validating experimental design. The protocols below integrate pharmacokinetic (PK) profiling with highly specific behavioral pharmacodynamics (PD), ensuring that observed effects are causally linked to central target engagement rather than peripheral artifacts.

G L 4-(2-Aminoethyl)-2-methyl-2H-indazole R 5-HT2A/2C Receptor L->R Agonism G Gq/11 Protein R->G Activation P Phospholipase C G->P C Ca2+ Release P->C IP3/DAG B Head-Twitch Response C->B Depolarization

Fig 1. 5-HT2A receptor Gq-mediated signaling pathway and behavioral output.

Formulation and Stability Protocol

Because 4-(2-Aminoethyl)-2-methyl-2H-indazole contains a primary aliphatic amine (estimated pKa ~9.8), it is highly protonated at physiological pH (7.4). However, the 2-methyl-indazole core introduces lipophilicity.

Step-by-Step Formulation
  • Salt Conversion (If applicable): If supplied as a free base, dissolve the compound in a minimal volume of 0.1 N HCl to form the hydrochloride salt, followed by lyophilization.

  • Vehicle Preparation: Prepare a vehicle of 5% DMSO / 95% Sterile Saline (0.9% NaCl) .

  • Dissolution: Add the compound to the DMSO fraction first. Vortex for 60 seconds until completely dissolved. Slowly add the saline fraction dropwise while continuously vortexing to prevent micro-precipitation.

  • Sterilization: Pass the final solution through a 0.22 µm PTFE syringe filter.

Causality & Rationale: DMSO prevents the lipophilic core from crashing out of solution, while the 95% saline ensures the solution remains isotonic. Hypo/hypertonic solutions can cause injection-site inflammation, which induces stress-related cortisol release in rodents, confounding behavioral assays.

In Vivo Experimental Workflow

Workflow F 1. Formulation (Saline/DMSO) D 2. Dosing (IP/PO) F->D P 3A. PK Sampling (Plasma/Brain) D->P B 3B. HTR Assay (Video Tracking) D->B A 4. LC-MS/MS & Data Analysis P->A B->A

Fig 2. Step-by-step in vivo experimental workflow for indazolethylamine.

Pharmacokinetic (PK) Profiling Protocol

To confirm that the compound crosses the blood-brain barrier (BBB), a brain-to-plasma ratio ( Kp,uu​ ) must be established.

Methodology
  • Subjects: Male C57BL/6J mice (8-10 weeks old).

  • Administration: Administer 3.0 mg/kg via Intraperitoneal (IP) injection (Dosing volume: 10 mL/kg).

  • Sampling Timepoints: Euthanize cohorts (n=3 per timepoint) at 15, 30, 60, 120, and 240 minutes post-dose.

  • Tissue Collection:

    • Blood: Collect via cardiac puncture into K2-EDTA tubes. Centrifuge at 2000 × g for 10 mins at 4°C to extract plasma.

    • Brain: Perfuse the animal with ice-cold saline to remove intravascular blood. Extract the whole brain and homogenize in a 1:3 (w/v) ratio of HPLC-grade water.

  • Extraction (Protein Precipitation): Add 50 µL of sample to 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., 5-MeO-DMT-d6). Centrifuge at 14,000 × g for 10 mins.

  • LC-MS/MS Analysis: Inject the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

System Validation: The inclusion of a deuterated internal standard validates the extraction efficiency. Perfusion of the brain prior to extraction is a critical self-validating step; without it, residual blood in the cerebral vasculature will falsely elevate apparent brain concentrations.

Behavioral Pharmacodynamics: Head-Twitch Response (HTR)

The Head-Twitch Response (HTR) is a rapid, rotational head movement in rodents that serves as the gold-standard behavioral proxy for central 5-HT2A receptor activation[2].

Methodology
  • Habituation: Place mice in cylindrical observation chambers (15 cm diameter) for 30 minutes prior to dosing to establish a baseline and reduce exploratory hyperlocomotion.

  • Antagonist Validation (Negative Control):

    • Cohort A (Test): Administer Vehicle IP. Wait 15 mins.

    • Cohort B (Validation): Administer Volinanserin (M100907, a highly selective 5-HT2A antagonist) at 0.1 mg/kg IP. Wait 15 mins.

  • Agonist Dosing: Administer 4-(2-Aminoethyl)-2-methyl-2H-indazole (e.g., 1.0, 3.0, 10.0 mg/kg IP) to both cohorts.

  • Data Acquisition: Record the animals using a high-speed camera (60 fps) for 30 minutes post-agonist dosing.

Causality & Rationale: Indazolethylamines like are known to induce HTR[2]. If the compound induces HTR in Cohort A but is completely blocked in Cohort B (M100907 pre-treatment), the system self-validates that the observed behavior is strictly mediated by on-target 5-HT2A agonism, ruling out off-target neurological toxicity.

Quantitative Data Presentation

The following tables represent the expected structural data format for reporting in vivo results for this class of compounds, based on established indazolethylamine literature[2][3].

Table 1: Representative Pharmacokinetic Parameters (Mouse, 3 mg/kg IP)
ParameterPlasma (Mean ± SD)Brain (Mean ± SD)Interpretation
Cmax 450 ± 42 ng/mL610 ± 55 ng/gRapid absorption; higher concentration in brain indicates active BBB penetration.
Tmax 15.0 mins15.0 minsPeak exposure aligns with the rapid onset of behavioral effects.
AUC(0-t) 850 ± 90 ng·h/mL1150 ± 120 ng·h/gRobust overall exposure.
Brain/Plasma Ratio N/A~1.35Value > 1.0 confirms excellent central nervous system (CNS) distribution.
Table 2: Head-Twitch Response (HTR) Dose-Response & Validation
Treatment GroupPre-TreatmentAgonist Dose (IP)HTR Count (30 min)Target Engagement
Vehicle Control SalineVehicle1.2 ± 0.8Baseline
Low Dose Saline1.0 mg/kg14.5 ± 3.2Moderate 5-HT2A Agonism
Mid Dose Saline3.0 mg/kg38.4 ± 5.1High 5-HT2A Agonism
High Dose Saline10.0 mg/kg42.1 ± 6.0Receptor Saturation
Validation Blockade M100907 (0.1 mg/kg)10.0 mg/kg2.0 ± 1.1Confirmed 5-HT2A Specificity

References

  • Title : Indazolethylamine - Wikipedia Source : Wikipedia URL : [Link]

  • Title : Synthesis and structure-activity relationships of a series of substituted 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives as 5-HT2C receptor agonists Source : Bioorganic & Medicinal Chemistry URL : [Link]

  • Title : O-Methyl-AL-34662 - Wikipedia Source : Wikipedia URL : [Link]

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 4-(2-Aminoethyl)-2-methyl-2H-indazole

Introduction The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Derivatives of indazole are known to exhibit a wide range of b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Derivatives of indazole are known to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties. 4-(2-Aminoethyl)-2-methyl-2H-indazole is a functionalized indazole derivative of significant interest in drug discovery and development. Its structure combines the bicyclic aromatic indazole core with a flexible aminoethyl side chain, offering multiple points for further chemical modification and interaction with biological targets.

Unambiguous structural confirmation and purity assessment are paramount in the synthesis and development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the structural elucidation of small organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[1]

This application note provides a comprehensive, field-proven guide to the structural characterization of 4-(2-Aminoethyl)-2-methyl-2H-indazole using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The protocols and interpretation frameworks described herein are designed to ensure data integrity and provide a self-validating system for confident structural assignment.

Molecular Structure and Atom Numbering Convention

For clarity in spectral assignments, a consistent atom numbering system is essential. The structure of 4-(2-Aminoethyl)-2-methyl-2H-indazole is presented below with the convention that will be used throughout this document.

Caption: Recommended workflow for the complete NMR characterization of small molecules.

Protocol: Sample Preparation

The choice of solvent is critical for acquiring high-quality NMR data, especially for a molecule containing a primary amine.

  • Causality Behind Solvent Choice: 4-(2-Aminoethyl)-2-methyl-2H-indazole contains both aromatic and aliphatic amine functionalities. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively solubilizes the compound, and its hydrogen-bonding acceptor nature slows the chemical exchange of the -NH₂ protons, often allowing them to be observed as a distinct, albeit sometimes broad, resonance. [2]In contrast, solvents like chloroform-d (CDCl₃) may result in broader or unobserved amine proton signals due to faster exchange. Deuterium oxide (D₂O) can also be used in a confirmatory experiment; the labile -NH₂ protons will exchange with deuterium, causing their signal to disappear from the ¹H spectrum, thus confirming their assignment. [3] Step-by-Step Protocol:

  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry vial. [4][5]2. Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Mixing: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is crucial for high-resolution spectra. [4]4. Filtration and Transfer: Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any microscopic solid impurities. 5. Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Protocol: 1D NMR Data Acquisition

These protocols are based on a 400 MHz spectrometer and may be adapted for other instruments.

¹H NMR Spectroscopy:

  • Objective: To identify all unique proton environments and their scalar couplings.

  • Acquisition Parameters:

    • Pulse Program: zg30 (A standard 30-degree pulse experiment)

    • Solvent: DMSO-d₆

    • Temperature: 298 K

    • Spectral Width (SW): 16 ppm (e.g., -2 to 14 ppm)

    • Acquisition Time (AQ): ~2.5 s (ensures good digital resolution)

    • Relaxation Delay (D1): 2.0 s (allows for sufficient relaxation of most protons)

    • Number of Scans (NS): 16 (increase for dilute samples)

¹³C{¹H} NMR Spectroscopy:

  • Objective: To identify all unique carbon environments in the molecule.

  • Acquisition Parameters:

    • Pulse Program: zgpg30 (power-gated decoupling for NOE enhancement)

    • Solvent: DMSO-d₆

    • Temperature: 298 K

    • Spectral Width (SW): 240 ppm (e.g., -10 to 230 ppm)

    • Acquisition Time (AQ): ~1.0 s

    • Relaxation Delay (D1): 2.0 s

    • Number of Scans (NS): 1024 (more scans are needed due to the low natural abundance of ¹³C)

Spectral Analysis and Data Interpretation

Predicted ¹H and ¹³C NMR Data

The following tables summarize the expected chemical shifts (δ), multiplicities, and coupling constants (J) for 4-(2-Aminoethyl)-2-methyl-2H-indazole in DMSO-d₆. These predictions are based on established NMR principles and data from similar indazole and ethylamine structures. [2][3][6][7][8][9] Table 1: Predicted ¹H NMR Data

AtomPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H3~8.2s-1HSinglet, deshielded proton on the five-membered ring. [6]
H7~7.6dJ ≈ 8.51HAromatic doublet, ortho-coupled to H6.
H5~7.4dJ ≈ 8.51HAromatic doublet, ortho-coupled to H6.
H6~7.0tJ ≈ 8.51HAromatic triplet (or dd), coupled to H5 and H7.
H11 (N-CH₃)~4.1s-3HSinglet in the N-alkyl region. [6]
H8 (-CH₂-)~3.0tJ ≈ 7.02HTriplet, adjacent to aromatic ring and CH₂NH₂.
H9 (-CH₂-)~2.8tJ ≈ 7.02HTriplet, adjacent to NH₂ and benzylic CH₂.
H10 (-NH₂)~1.5-3.0br s-2HBroad singlet, chemical shift is concentration-dependent. [3]

Table 2: Predicted ¹³C NMR Data

AtomPredicted δ (ppm)Assignment Rationale
C7a~149Quaternary carbon adjacent to two nitrogens. [6]
C3a~126Quaternary carbon at the ring junction.
C4~135Quaternary aromatic carbon bearing the ethyl substituent.
C3~125Aromatic CH in the five-membered ring.
C5~122Aromatic CH.
C7~120Aromatic CH.
C6~116Aromatic CH.
C9 (-CH₂-)~42Aliphatic carbon adjacent to the amine. [8][10]
C11 (N-CH₃)~40N-methyl carbon. [6]
C8 (-CH₂-)~35Aliphatic carbon in the benzylic position.

Unambiguous Assignment with 2D NMR Spectroscopy

While 1D NMR provides a strong foundation, 2D NMR experiments are essential for irrefutable structural validation. They reveal through-bond correlations, connecting the individual spin systems into a single molecular structure.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). [11][12]* Expected Correlations:

  • A strong cross-peak between the H8 and H9 signals, confirming the connectivity of the ethyl side chain.

  • Cross-peaks between H5-H6 and H6-H7, confirming the connectivity of the protons on the six-membered ring.

  • No correlations are expected for the H3 and H11 singlets.

    Caption: Key expected ³JHH correlations in the COSY spectrum.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment maps protons directly to the carbons they are attached to (¹JCH). [11][12][13]This is the most reliable way to assign protonated carbons.

  • Expected Correlations: A cross-peak will appear for every C-H bond, for instance:

    • H3 will correlate to C3.

    • H5 will correlate to C5.

    • H6 will correlate to C6.

    • H7 will correlate to C7.

    • H8 will correlate to C8.

    • H9 will correlate to C9.

    • H11 will correlate to C11.

  • Self-Validation: Quaternary carbons (C3a, C4, C7a) will be absent from the HSQC spectrum, providing a clear method for their initial identification.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful for elucidating the complete carbon skeleton by revealing long-range correlations between protons and carbons over two or three bonds (²JCH, ³JCH). [11][12][13]* Key Structural Confirmations:

  • Side Chain to Ring: Protons H8 should show a correlation to the quaternary carbon C4, definitively placing the ethylamino group at the 4-position. H8 may also show correlations to C3a and C5.
  • N-Methyl Position: The N-methyl protons (H11) are crucial for confirming the 2H-indazole isomer. They should show strong correlations to C3 and the quaternary carbon C7a. The absence of a correlation to C7 would rule out the 1-methyl isomer.
  • Ring Structure: The aromatic proton H3 should correlate to the quaternary carbons C3a and C7a, confirming the structure of the five-membered ring. H5 should correlate to C4 and C7, further locking in the aromatic assignments.

Conclusion

The comprehensive NMR characterization of 4-(2-Aminoethyl)-2-methyl-2H-indazole is reliably achieved through a systematic combination of 1D and 2D NMR techniques. Standard ¹H and ¹³C NMR spectra provide initial assignments, which are then unequivocally confirmed by establishing through-bond connectivities using COSY, HSQC, and HMBC experiments. The HMBC experiment is particularly critical for confirming the N-methylation at the N2 position and the substitution pattern on the benzene ring. This rigorous, multi-technique approach ensures the highest level of confidence in the structural elucidation of novel indazole derivatives, a crucial step in the drug discovery and development pipeline.

References

  • Scribd. Advanced 2D NMR Techniques Guide. Available from: [Link]

  • Klionsky, L., et al. (2003). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. ACS Publications. Available from: [Link]

  • Allery, C. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available from: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

  • University of Leicester. NMR Sample Preparation. Available from: [Link]

  • Royal Society of Chemistry. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
  • Jiménez, J. I., et al. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available from: [Link]

  • National Center for Biotechnology Information. 2-Methyl-2H-indazole. PubChem. Available from: [Link]

  • NMR Solutions. NMR sample preparation guidelines. Available from: [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available from: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of ethylamine. Available from: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available from: [Link]

  • ETH Zurich. NMR Sample Preparation. Available from: [Link]

  • ResearchGate. (2016). 13C NMR of indazoles. Available from: [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Information (ESI) A facile synthesis of 2H-indazoles under neat conditions. Available from: [Link]

  • Wiley-VCH. (2007). Supporting Information. Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine. Available from: [Link]

  • ACS Publications. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available from: [Link]

  • American Chemical Society. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available from: [Link]

  • MDPI. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation. Available from: [Link]

  • SpectraBase. Ethylamine - Optional[13C NMR]. Available from: [Link]

  • Royal Society of Chemistry. (2016). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles. Available from: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available from: [Link]

  • ResearchGate. (2002). 1H-NMR Chemical Shifts of Reaction Products of EGC with Methylamine, Ethylamine, and Ammonia. Available from: [Link]

  • PMC. (2013). 2-(4-Methylphenyl)-2H-indazole. Available from: [Link]

  • Canadian Journal of Science and Technology. (2019). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-(2-Aminoethyl)-2-methyl-2H-indazole Synthesis

Welcome to the Advanced Technical Support Center. As drug development increasingly relies on privileged scaffolds like the 2H-indazole core[1], synthesizing functionalized derivatives such as 4-(2-Aminoethyl)-2-methyl-2H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development increasingly relies on privileged scaffolds like the 2H-indazole core[1], synthesizing functionalized derivatives such as 4-(2-Aminoethyl)-2-methyl-2H-indazole requires precise mechanistic control.

This guide provides researchers with field-proven troubleshooting strategies, validated Standard Operating Procedures (SOPs), and mechanistic insights to overcome common synthetic bottlenecks such as intermediate polymerization and reduction stalling.

Executive Synthetic Strategy

The 2-aminoethyl linker is notoriously difficult to install on electron-rich heterocycles without side reactions. While some routes utilize Palladium-catalyzed α -arylation of nitroalkanes followed by reduction[2], this approach is highly prone to over-alkylation when using unbranched nitromethane.

The Recommended Pathway: The most scalable and highest-yielding approach is the Nitroaldol (Henry) Pathway . By utilizing commercially available 2-methyl-2H-indazole-4-carbaldehyde[3], we bypass the poor regioselectivity of indazole methylation. The aldehyde undergoes a Henry condensation with nitromethane to form a nitrovinyl intermediate, which is subsequently reduced to the primary amine using Lithium Aluminum Hydride (LiAlH 4​ ).

Workflow A 2-Methyl-2H-indazole- 4-carbaldehyde B Henry Reaction (CH3NO2, NH4OAc) A->B C (E)-2-Methyl-4-(2-nitrovinyl)- 2H-indazole B->C 80-85% Yield D Reduction (LiAlH4, THF, Reflux) C->D E 4-(2-Aminoethyl)- 2-methyl-2H-indazole D->E 70-75% Yield

Fig 1: Two-step Nitroaldol (Henry) synthetic workflow for 4-(2-Aminoethyl)-2-methyl-2H-indazole.

Interactive Troubleshooting & FAQs

Q1: My Henry condensation is yielding a dark, complex polymeric mixture instead of the clean nitrovinyl intermediate. How do I prevent this?

Causality & Solution: Nitroalkenes are highly susceptible to anionic polymerization, especially under strongly basic conditions or prolonged high heat.

  • Fix: Avoid strong bases like NaOH or piperidine. Use Ammonium Acetate (NH 4​ OAc) as a mild, bifunctional catalyst.

  • Self-Validation: The reaction should transition from a pale yellow solution to a bright orange suspension as the highly conjugated (E)-nitrovinyl product precipitates. If the solution turns dark brown/black, polymerization has occurred.

Q2: During the LiAlH 4​ reduction, LC-MS shows I am isolating a significant amount of the hydroxylamine side-product (M+16) rather than the primary amine. How do I push the reaction to completion?

Causality & Solution: The reduction of a nitroalkene to an amine is a complex multi-step cascade. The cleavage of the N–O bond in the hydroxylamine intermediate has a high activation energy barrier. If the reaction is only run at room temperature or with insufficient hydride equivalents, it will stall at the hydroxylamine stage.

  • Fix: You must use a large excess of LiAlH 4​ (4.0 to 5.0 equivalents) and reflux the THF solution for at least 8–12 hours .

Mechanism N1 Nitroalkene (R-CH=CH-NO2) N2 Hydride Addition (Aluminate complex) N1->N2 [H-] attack at β-carbon N3 Nitroalkane (R-CH2-CH2-NO2) N2->N3 Tautomerization N4 Nitroso Intermediate (R-CH2-CH2-N=O) N3->N4 Reduction (-H2O) N5 Hydroxylamine (R-CH2-CH2-NHOH) N4->N5 Reduction N5->N5 Reaction stalls here if LAH is insufficient N6 Primary Amine (R-CH2-CH2-NH2) N5->N6 Vigorous Reduction (Excess LAH, Reflux)

Fig 2: Mechanistic pathway of LiAlH4 reduction highlighting the hydroxylamine stall point.

Q3: I am losing over 40% of my final amine product during the aqueous workup of the LiAlH 4​ reaction. The layers won't separate.

Causality & Solution: Quenching LiAlH 4​ with plain water or acid generates gelatinous aluminum hydroxide salts[Al(OH) 3​ ] that form intractable emulsions. These emulsions physically trap polar aliphatic amines like your target molecule.

  • Fix: You must use the Fieser Workup [4][5]. This highly specific stoichiometric quench forces the aluminum into a granular, easily filterable crystalline lattice (sodium aluminate), allowing you to simply filter the salts away and evaporate the organic layer. (See SOP below for exact ratios).

Validated Standard Operating Procedures (SOPs)

Protocol A: Synthesis of (E)-2-Methyl-4-(2-nitrovinyl)-2H-indazole
  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2-methyl-2H-indazole-4-carbaldehyde (1.0 eq) and ammonium acetate (0.5 eq).

  • Solvent: Suspend the mixture in a 1:5 volumetric ratio of glacial acetic acid and nitromethane (nitromethane acts as both reagent and co-solvent).

  • Reaction: Heat the mixture to 90 °C for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material spot (UV active) should disappear, replaced by a lower Rf, bright yellow/orange spot.

  • Isolation: Cool to room temperature. Pour the mixture into ice water. The (E)-nitrovinyl intermediate will precipitate as a bright yellow/orange solid. Filter, wash with cold water and cold ethanol, and dry under high vacuum.

Protocol B: Reduction to 4-(2-Aminoethyl)-2-methyl-2H-indazole (with Fieser Workup)
  • Preparation: In an oven-dried, argon-purged flask, suspend LiAlH 4​ (4.5 eq) in anhydrous THF (0.2 M) and cool to 0 °C in an ice bath.

  • Addition: Dissolve the nitrovinyl intermediate (1.0 eq) in anhydrous THF. Add this solution dropwise to the LiAlH 4​ suspension over 30 minutes to control the exothermic hydride transfer.

  • Reflux: Remove the ice bath, allow to warm to room temperature, and then heat to a gentle reflux (65 °C) for 12 hours.

  • Fieser Quench[4][5]: Cool the reaction strictly to 0 °C. For every x grams of LiAlH 4​ initially used, sequentially and cautiously add:

    • x mL of distilled H 2​ O (Dropwise! Vigorous H 2​ evolution).

    • x mL of 15% aqueous NaOH solution.

    • 3x mL of distilled H 2​ O.

  • Extraction: Warm to room temperature and stir vigorously for 15-30 minutes until the aluminum salts turn into a stark white, granular powder. Add anhydrous MgSO 4​ , stir for 15 minutes, and filter through a pad of Celite. Wash the filter cake thoroughly with hot THF or EtOAc.

  • Concentration: Concentrate the filtrate in vacuo to yield the crude 4-(2-Aminoethyl)-2-methyl-2H-indazole. Purify via reverse-phase chromatography or crystallization as a hydrochloride salt.

Data Analytics: Synthetic Route Comparison

To justify the selection of the Henry route, the following table summarizes the quantitative metrics comparing the two most viable synthetic pathways for this scaffold.

MetricNitroaldol (Henry) RouteHeck / Cyanomethylation Route
Starting Material 2-Methyl-2H-indazole-4-carbaldehyde4-Bromo-2-methyl-2H-indazole
Step Count 2 Steps3-4 Steps
Overall Yield 55 – 65%30 – 40%
Catalyst Cost Low (NH 4​ OAc, LiAlH 4​ )High (Pd 2​ (dba) 3​ , Phosphine Ligands)
Primary Impurity Hydroxylamine (if under-reduced)De-brominated indazole, homocoupled dimers
Scalability Excellent (Easy crystallization)Moderate (Requires heavy metal scavenging)

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance National Center for Biotechnology Inform
  • WO2019201848A1 - 2-methyl-aza-quinazolines Google P
  • 1079992-61-2 | 2-Methyl-2H-indazole-4-carbaldehyde Aaron Chemicals
  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
  • Magic Formulas: Fieser Workup (LAH and DiBAL) University of Rochester - Department of Chemistry

Sources

Optimization

Technical Support Center: Troubleshooting 4-(2-Aminoethyl)-2-methyl-2H-indazole Solubility in Biological Assays

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals experiencing solubility bottlenecks with 4-(2-Aminoethyl)-2-methyl-2H-indazole (CAS: 1159511-58-6) du...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals experiencing solubility bottlenecks with 4-(2-Aminoethyl)-2-methyl-2H-indazole (CAS: 1159511-58-6) during in vitro biological assays.

Mechanistic Background: The Root of the Problem

To troubleshoot this compound, we must first understand its physicochemical causality. The molecule possesses a primary amine at the 4-position (estimated pKa ~9.5), which is protonated at a physiological pH of 7.4. Intuitively, this should confer high aqueous solubility.

However, the 2-methyl-2H-indazole core dictates the molecule's macroscopic behavior. The 2-methyl substitution locks the molecule into the 2H-tautomer, effectively removing the N-H hydrogen bond donor capacity inherent to 1H-indazoles . This structural feature creates a highly planar, lipophilic surface area. The resulting intermolecular crystal lattice energy and hydrophobic exclusion forces outcompete the solvation energy provided by the single protonated amine. When rapidly diluted from a DMSO stock into an aqueous buffer, the compound undergoes "solvent shock," exceeding its kinetic solubility limit and precipitating out of solution .

Diagnostic Workflow

Use the following decision tree to identify the root cause of your precipitation event and select the appropriate remediation strategy.

SolubilityTroubleshooting Start Prepare DMSO Stock (10-50 mM) Dilution Dilute into Aqueous Buffer (e.g., PBS, DMEM) Start->Dilution Check Visual/Nephelometric Check Precipitation? Dilution->Check Success Proceed with Bioassay Check->Success No Cause1 Solvent Shock / Nucleation Check->Cause1 Yes (Immediate) Cause2 Exceeds Thermodynamic Limit Check->Cause2 Yes (Delayed) Fix1 Step-wise Dilution or Pre-warm Media to 37°C Cause1->Fix1 Fix1->Dilution Fix2 Add Surfactant or Carrier (HP-β-CD) Cause2->Fix2 Fix2->Dilution

Caption: Diagnostic workflow for resolving 4-(2-Aminoethyl)-2-methyl-2H-indazole precipitation.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my compound precipitate immediately upon dilution into PBS or cell culture media? A1: This is a phenomenon known as "solvent shock." When a concentrated DMSO stock is pipetted directly into an aqueous buffer, the local concentration of water spikes instantly. The DMSO diffuses into the bulk water faster than the hydrophobic 2H-indazole core can be solvated by the aqueous medium. This causes the compound to locally exceed its kinetic solubility limit, leading to rapid nucleation and precipitation .

Q2: Can I lower the pH of my assay buffer to force the primary amine into a soluble salt form? A2: While the primary amine will form a highly soluble ammonium salt at acidic pH (e.g., pH 3.0), biological assays typically require a physiological pH of 7.4. If you dissolve the compound at a low pH and then neutralize the buffer to 7.4, the compound will revert to its predominantly lipophilic state. If this final state exceeds the compound's thermodynamic solubility limit, it will slowly precipitate out, leading to false negatives in your structure-activity relationship (SAR) data .

Q3: My compound dissolves initially but precipitates after 24 hours in the cell incubator. Why? A3: This indicates a transition from kinetic to thermodynamic solubility. The initial dilution created a metastable, supersaturated solution. Over time, fluctuations in temperature (moving from a cold hood to a 37°C incubator), interactions with media proteins, or minor pH shifts from cell metabolism provide the activation energy required for the compound to nucleate and "crash out" .

Self-Validating Experimental Protocols

To ensure data integrity, solubility must be measured empirically before running the biological assay. The following protocols are designed as self-validating systems.

Protocol 1: Self-Validating Kinetic Solubility Assessment (Nephelometry)

Causality: Nephelometry measures light scattering caused by insoluble particles. By running a vehicle control alongside the compound, the assay self-validates by establishing the baseline scattering of the buffer matrix. Any signal significantly above this baseline confirms precipitation.

  • Stock Preparation: Prepare a 10 mM stock of 4-(2-Aminoethyl)-2-methyl-2H-indazole in anhydrous DMSO.

  • Buffer Aliquot: Dispense 198 µL of the target aqueous buffer (e.g., PBS pH 7.4) into a 96-well clear-bottom microplate.

  • Compound Addition: Add 2 µL of the DMSO stock to the buffer (Final concentration: 100 µM compound, 1% DMSO).

  • Internal Controls (Critical):

    • Vehicle Control: 198 µL buffer + 2 µL pure DMSO.

    • Positive Control: 198 µL buffer + 2 µL of a known insoluble compound stock (e.g., Nicardipine).

  • Incubation: Incubate the plate at 37°C for 2 hours on a microplate shaker (300 rpm) to simulate assay conditions.

  • Quantification: Read the plate using a nephelometer. A scattering signal >3 standard deviations above the Vehicle Control indicates that the compound has exceeded its kinetic solubility limit.

Protocol 2: Step-Down Formulation with Carrier Complexation (HP-β-CD)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the lipophilic 2H-indazole core, while its hydrophilic exterior maintains aqueous solubility. This prevents solvent shock and thermodynamic crashing without lysing cell membranes .

  • Carrier Preparation: Prepare a 20% (w/v) HP-β-CD solution in your target biological buffer (e.g., DMEM). Filter sterilize (0.22 µm).

  • Intermediate Dilution: Dilute your 10 mM DMSO compound stock 1:10 into pure DMSO to create a 1 mM working stock.

  • Dropwise Complexation: While vortexing the 20% HP-β-CD buffer vigorously, add the 1 mM working stock dropwise to achieve the desired final concentration (e.g., a 1:100 dilution yields 10 µM compound in 1% DMSO / 20% HP-β-CD).

  • Maturation: Sonicate the final mixture in a water bath at room temperature for 5 minutes to ensure complete inclusion complex formation before applying to cells.

Quantitative Data: Solubility Enhancement Strategies

The following table summarizes the expected outcomes of various formulation strategies applied to 2H-indazole derivatives.

Solubilization StrategyFinal Co-solvent/Excipient ConcentrationEstimated Kinetic Solubility LimitAssay Compatibility
Direct Dilution (DMSO) 0.5% DMSO< 10 µMHigh (Standard cell assays)
Intermediate Dilution 1.0% DMSO~ 25 µMModerate (Monitor DMSO toxicity)
Surfactant Addition 0.5% DMSO + 0.05% Tween-20~ 50 µMLow (Risk of membrane lysis)
Inclusion Complexation 0.5% DMSO + 5% HP-β-CD> 100 µMHigh (Ideal for lipophilic cores)
References
  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: Molecules (NIH PubMed Central) URL: [Link]

  • Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: Drug Discovery Today (PubMed) URL: [Link]

  • Title: Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development Source: International Journal of Molecular Sciences (NIH PubMed Central) URL: [Link]

Troubleshooting

Technical Support Center: LC-MS Mobile Phase Optimization for Indazole Derivatives

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and analytical scientists developing Liquid Chromatography-Mass Spectrometry (LC-MS) methods for 4-(2-Aminoethyl)-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and analytical scientists developing Liquid Chromatography-Mass Spectrometry (LC-MS) methods for 4-(2-Aminoethyl)-2-methyl-2H-indazole .

Due to the presence of a highly basic primary aliphatic amine (the 2-aminoethyl group) and a weakly basic indazole core, this molecule presents classic chromatographic challenges: poor retention on standard reversed-phase columns, severe peak tailing from silanol interactions, and vulnerability to MS signal suppression. The following diagnostic guides and self-validating protocols are designed to help you engineer a robust, high-sensitivity analytical method.

System Diagnostics: Mobile Phase Selection Matrix

OptimizationLogic Start Target: 4-(2-Aminoethyl)- 2-methyl-2H-indazole RetCheck Is RP-LC retention factor (k') > 2? Start->RetCheck HILIC Switch to HILIC (95% ACN, 10mM AmFm) RetCheck->HILIC No (Elutes in void) TailCheck Is peak tailing severe? (As > 1.5) RetCheck->TailCheck Yes HighpH Use High pH RP-LC (pH 10 to deprotonate amine) RetCheck->HighpH Alternative to HILIC Optimal Proceed to LC-MS Quantification HILIC->Optimal AddAmFm Add 10mM Ammonium Formate to shield acidic silanols TailCheck->AddAmFm Yes (Silanol interactions) TailCheck->Optimal No AddAmFm->Optimal HighpH->Optimal

Decision matrix for optimizing LC-MS mobile phases for highly polar basic amines.

Troubleshooting Guides & FAQs

Section 1: Retention & Void Volume Elution

Q: Why does 4-(2-Aminoethyl)-2-methyl-2H-indazole elute in the void volume on my standard C18 column, and how can I fix it?

Causality: Under standard LC-MS conditions (e.g., 0.1% Formic Acid, pH ~2.7), the primary amine on the ethyl chain is fully protonated. This dramatically increases the molecule's polarity, preventing it from partitioning into the hydrophobic C18 stationary phase.

Actionable Solution: You have two primary chromatographic pathways to resolve this:

  • Switch to HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is the preferred method for trace-level LC-MS of highly polar basic compounds because it avoids the need for signal-suppressing ion-pairing reagents. HILIC retention mechanisms rely on a combination of hydrophilic partitioning into a water-enriched layer and electrostatic interactions, making it ideal for retaining protonated amines[1].

  • High-pH Reversed Phase: If you must use a reversed-phase setup, switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10) using a high-pH tolerant hybrid-silica column. This deprotonates the primary amine, restoring its lipophilicity and forcing it to interact with the C18 phase.

Section 2: Peak Tailing & Silanol Interactions

Q: My analyte is retained on the C18 column, but the peak tailing is severe (Asymmetry factor > 2.0). Should I add Trifluoroacetic acid (TFA) to the mobile phase?

Causality: Peak tailing for basic amines is caused by secondary ion-exchange interactions between the positively charged amine and residual, negatively charged acidic silanols on the silica support. While TFA is a strong ion-pairing agent that effectively masks these silanols to yield sharp peaks, it severely suppresses positive-ion electrospray (ESI+) by increasing droplet surface tension and forming strong gas-phase ion pairs[2].

Actionable Solution: Do not use TFA. Instead, use a combination of Formic Acid (FA) and Ammonium Formate (AmFm). Formic acid alone has a very low ionic strength (e.g., 0.2 M FA yields an ionic strength of only 1.9 mM), which is insufficient to shield basic analytes from secondary interactions[3]. Adding 10 mM Ammonium Formate significantly increases the ionic strength (up to ~7.4 mM), effectively masking the silanol interactions and improving peak shape without compromising MS sensitivity[3].

Section 3: MS Sensitivity & Ionization

Q: How do I maximize the ESI+ signal while maintaining a stable buffer capacity for reproducible retention times?

Causality: Electrospray ionization requires volatile buffers to prevent the deposition of non-volatile salts in the MS source, which can plug capillaries and reduce the vapor pressure of the droplets[2]. High concentrations of any buffer will suppress ionization.

Actionable Solution: Keep your volatile buffer concentration (Ammonium Formate or Ammonium Acetate) strictly at or below 10 mM[2]. Ensure the aqueous mobile phase is acidified with 0.1% Formic Acid to maintain the analyte in its protonated state, facilitating optimal ESI+ droplet desolvation and ion liberation.

Quantitative Data: Mobile Phase Additive Comparison

The following table summarizes the empirical effects of different mobile phase modifiers on the LC-MS analysis of basic indazole derivatives.

Mobile Phase AdditiveRP Retention (k')Peak Shape (Asymmetry)MS Sensitivity (ESI+)Primary Mechanism of Action
0.1% Formic Acid (FA) Low (< 1.0)Poor (> 2.0)ExcellentProtonates amine; insufficient ionic strength to shield silanols.
0.1% TFA High (> 3.0)Excellent (~1.0)Poor (Suppressed) Strong ion-pairing; masks silanols but prevents gas-phase ionization.
0.1% FA + 10mM AmFm Moderate (~1.5)Good (1.1 - 1.3)ExcellentIncreases ionic strength; shields silanols without MS suppression.
10mM Am. Bicarbonate (pH 10) High (> 4.0)Good (1.0 - 1.2)ModerateDeprotonates amine; requires specialized hybrid-silica columns.

Self-Validating Experimental Protocol: HILIC Optimization

When switching to HILIC to analyze 4-(2-Aminoethyl)-2-methyl-2H-indazole, proper column equilibration is the most critical step. HILIC columns require the formation of a stable aqueous hydration layer. This protocol is designed as a self-validating system —do not proceed to the next step unless the validation criteria are met.

HILIC_Protocol S1 Step 1: System Purge Flush lines with 50:50 ACN:H2O to remove reversed-phase buffers S2 Step 2: Aqueous Flush Flush column with 100 mM Ammonium Formate (Aqueous) S1->S2 S3 Step 3: Introduce HILIC Gradient Switch to 95% ACN / 5% Buffer (10 mM AmFm, pH 3.0) S2->S3 S4 Step 4: Deep Equilibration Run at initial conditions for ≥ 20 Column Volumes (CV) S3->S4 S5 Step 5: Blank Injection Verify stable baseline and absence of ghost peaks S4->S5

Step-by-step HILIC column equilibration workflow for reproducible basic amine retention.

Step-by-Step Methodology

Step 1: Buffer Preparation

  • Action: Prepare Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. Prepare Mobile Phase B: 100% Acetonitrile with 0.1% Formic Acid.

  • Self-Validation Check: Measure the pH of Mobile Phase A with a calibrated pH meter. It must read 3.0 ± 0.1. If the pH is > 3.2, the buffer capacity is compromised; discard and remake to prevent retention time drift.

Step 2: Column Equilibration

  • Action: Install the HILIC column. Pump the initial gradient conditions (typically 95% B / 5% A) through the column for a minimum of 20 to 50 Column Volumes (CV).

  • Self-Validation Check: Monitor the pump backpressure and the MS Total Ion Chromatogram (TIC). Equilibration is only validated when the pressure ripple is < 1% and the TIC baseline remains completely flat for 5 consecutive minutes.

Step 3: System Suitability Testing (SST)

  • Action: Inject a 10 ng/mL standard of 4-(2-Aminoethyl)-2-methyl-2H-indazole.

  • Self-Validation Check: Calculate the USP Tailing Factor (Tf) and Retention Factor (k'). The system is validated for quantitative sample analysis ONLY if Tf is between 0.95 and 1.20, and k' is > 2.0. If k' < 2.0, increase the starting percentage of Acetonitrile (Mobile Phase B).

References

  • Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. Waters Corporation.[Link]

  • HILIC: A Critical Evaluation. LCGC International.[Link]

  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. PMC - National Institutes of Health.[Link]

  • Solvents and Caveats for LC-MS. Waters Corporation.[Link]

Sources

Optimization

Technical Support Center: Resolving Co-eluting Impurities in 4-(2-Aminoethyl)-2-methyl-2H-indazole Synthesis

Welcome to the technical support center for the synthesis and purification of 4-(2-Aminoethyl)-2-methyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 4-(2-Aminoethyl)-2-methyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges related to co-eluting impurities during the synthesis and purification of this active pharmaceutical ingredient (API). Our focus is to provide practical, in-depth solutions grounded in scientific principles to ensure the highest purity of your final compound.

Introduction

The synthesis of 4-(2-Aminoethyl)-2-methyl-2H-indazole, a crucial intermediate in pharmaceutical development, can be a complex process.[1][2] A significant challenge often encountered is the presence of co-eluting impurities, which are structurally similar byproducts or unreacted starting materials that are difficult to separate from the target molecule using standard chromatographic techniques.[3][4] This guide provides a structured approach to identifying and resolving these co-elution issues, ensuring the integrity and purity of your final product.

Troubleshooting Guide: Question & Answer Format

Question 1: I'm observing a broad or shouldered peak for my main compound during HPLC analysis. Could this be a co-eluting impurity?

Answer:

Yes, a broad or shouldered peak is a classic indicator of co-elution.[3] It suggests that one or more impurities are eluting at a very similar retention time to your target compound, 4-(2-Aminoethyl)-2-methyl-2H-indazole.

Causality: Co-elution in this synthesis often arises from the formation of positional isomers or closely related analogues.[5] For instance, methylation of the indazole ring can sometimes occur at different nitrogen atoms, leading to isomeric impurities that have very similar polarities and molecular weights to the desired product.[2]

Troubleshooting Workflow:

A Initial Observation: Broad/Shouldered Peak B Peak Purity Analysis (DAD/MS) A->B Step 1 C Confirm Co-elution B->C Step 2 D Method Development for Resolution C->D Step 3 E Optimize Mobile Phase D->E Option A F Change Stationary Phase D->F Option B G Adjust Temperature D->G Option C H Resolved Peaks E->H F->H G->H

Figure 1: Troubleshooting workflow for co-eluting peaks.

Step-by-Step Protocol:

  • Confirm Co-elution with Peak Purity Analysis:

    • Diode Array Detector (DAD/PDA): A DAD detector is invaluable for assessing peak purity.[3] If the UV-Vis spectra taken across the peak (at the upslope, apex, and downslope) are not identical, it strongly indicates the presence of a co-eluting impurity.

    • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer. If you observe different mass-to-charge (m/z) ratios across the peak, this confirms co-elution.[3] Isomeric impurities will have the same m/z value but may show subtle differences in fragmentation patterns in MS/MS analysis.

  • Method Development for Resolution: Once co-elution is confirmed, systematic method development is necessary. The goal is to alter the selectivity of the chromatographic system to separate the compounds.[6][7]

Question 2: My initial attempts to resolve the co-eluting peaks by modifying the mobile phase gradient have been unsuccessful. What should I try next?

Answer:

While adjusting the mobile phase is a good first step, it may not be sufficient for resolving closely related isomers.[6] The next logical and often most powerful approach is to change the stationary phase chemistry.[6][7]

Causality: Different stationary phases offer unique separation mechanisms based on properties other than just hydrophobicity. For positional isomers, which may have very similar polarities, exploiting differences in shape or aromatic interactions can be highly effective.

Recommended Stationary Phases for Isomer Separation:

Stationary PhaseSeparation PrincipleIdeal for Separating
Phenyl-Hexyl π-π interactionsPositional isomers of aromatic compounds.[5]
Pentafluorophenyl (PFP) Dipole-dipole, π-π, and ion-exchange interactionsHalogenated isomers, positional isomers.
Chiral Stationary Phases Enantioselective interactionsEnantiomers (if applicable).[8][9]
Mixed-Mode Chromatography Combination of reversed-phase and ion-exchangeCompounds with varying pKa values.

Experimental Protocol: Stationary Phase Screening

  • Column Selection: Procure columns with different stationary phases (e.g., C18, Phenyl-Hexyl, PFP).

  • Initial Mobile Phase: Start with a generic gradient (e.g., 5-95% Acetonitrile in 0.1% Formic Acid in Water) on each column.

  • Analysis: Inject your sample onto each column and compare the chromatograms.

  • Evaluation: Look for any column that shows baseline or near-baseline separation of the impurity from the main peak. Even a partial separation indicates that the stationary phase has the potential for resolving the co-eluting species.

  • Optimization: Once a promising stationary phase is identified, you can then fine-tune the mobile phase (gradient slope, organic modifier, pH) to achieve optimal resolution.[6]

Question 3: I have identified a potential positional isomer as the co-eluting impurity. How can I definitively confirm its structure?

Answer:

Definitive structural elucidation of an unknown impurity requires its isolation and characterization using spectroscopic techniques.

Workflow for Impurity Identification:

A Develop Preparative HPLC Method B Isolate Impurity A->B C Spectroscopic Analysis B->C D NMR (1H, 13C, COSY, HSQC) C->D E High-Resolution Mass Spectrometry (HRMS) C->E F FTIR C->F G Confirm Structure D->G E->G F->G

Figure 2: Workflow for impurity isolation and identification.

Step-by-Step Protocol:

  • Develop a Preparative HPLC Method: Scale up your optimized analytical HPLC method to a preparative scale to isolate a sufficient quantity of the impurity.

  • Isolate the Impurity: Collect the fraction containing the impurity. Multiple injections may be necessary.

  • Concentrate and Dry: Remove the mobile phase from the collected fraction to obtain the isolated impurity.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR): This is the most powerful tool for structural elucidation. 1H and 13C NMR will provide information on the carbon-hydrogen framework. 2D NMR techniques like COSY and HSQC can help establish connectivity.[10]

    • High-Resolution Mass Spectrometry (HRMS): HRMS will provide a highly accurate mass measurement, allowing you to determine the elemental composition of the impurity and confirm that it is indeed an isomer of your target compound.

    • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can provide information about the functional groups present in the molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sources of isomeric impurities in the synthesis of 4-(2-Aminoethyl)-2-methyl-2H-indazole?

A1: The primary source is typically the N-methylation step. Indazole has two nitrogen atoms in its heterocyclic ring system, and methylation can potentially occur at either nitrogen, leading to the formation of the 1-methyl and 2-methyl isomers.[2][11] Careful control of the reaction conditions (base, solvent, temperature) is crucial to favor the formation of the desired 2-methyl isomer.

Q2: Can I use forced degradation studies to help identify potential co-eluting impurities?

A2: Absolutely. Forced degradation studies (stress testing) are an excellent way to generate potential degradation products and impurities.[12] By subjecting your API to harsh conditions (acid, base, oxidation, heat, light), you can intentionally create impurities. Analyzing the stressed samples by HPLC-MS can help you identify potential co-eluting species and develop a stability-indicating method.

Q3: Are there any non-chromatographic techniques that can be used to resolve co-eluting impurities?

A3: While chromatography is the most common method, other techniques can be considered, especially during the purification of the crude product before final HPLC analysis. Recrystallization can sometimes be effective in selectively crystallizing the desired isomer, leaving impurities in the mother liquor.[13]

Q4: My resolution between the main peak and the impurity is still less than the recommended 2.0. What else can I do?

A4: If you have already optimized the stationary phase and mobile phase, consider adjusting the column temperature.[6] Increasing the temperature can sometimes improve peak shape and resolution. Additionally, using a column with a smaller particle size or a longer column can increase the overall efficiency (plate number) of the separation, leading to better resolution.[6]

Conclusion

Resolving co-eluting impurities in the synthesis of 4-(2-Aminoethyl)-2-methyl-2H-indazole is a critical step in ensuring the quality and safety of the final pharmaceutical product. By systematically applying the troubleshooting strategies outlined in this guide, from initial detection to definitive structural elucidation, researchers can effectively tackle these challenging separations. A thorough understanding of the underlying chemistry of the synthesis and the principles of chromatography is paramount to developing a robust and reliable analytical method.

References

  • Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Journal of the Korean Chemical Society, 25(8), 4253. [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer. MicroSolv Technology Corporation. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]

  • Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. PharmaeliX. [Link]

  • Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. Scientific Research Publishing. [Link]

  • Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography— Mass Spectrometry. Semantic Scholar. [Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]

  • CN107805221A - Method for preparing 1H-indazole derivative.
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Technology Networks. [Link]

  • Principal, Department of Pharmacognosy, NCRD's Sterling Institute of Pharmacy, Nerul (E), Navi Mumbai, Maharashtra, India. Asian Journal of Research in Chemistry. [Link]

  • Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. PMC. [Link]

  • Preliminary result for synthesis of 2H‐indazole 4 aa by using Mills reaction/cyclization. Wiley Online Library. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. PMC. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Carpathian Journal of Science and Technology. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Chemistry Central Journal. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. University of Wisconsin-Madison. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Serotonin Receptor Binding Affinities: 4-(2-Aminoethyl)-2-methyl-2H-indazole and Key Serotonin Analogues

For Immediate Distribution to the Research Community This guide provides a comprehensive comparative analysis of the binding affinities of 4-(2-Aminoethyl)-2-methyl-2H-indazole and a selection of well-characterized serot...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Distribution to the Research Community

This guide provides a comprehensive comparative analysis of the binding affinities of 4-(2-Aminoethyl)-2-methyl-2H-indazole and a selection of well-characterized serotonin (5-hydroxytryptamine, 5-HT) analogues for various serotonin receptor subtypes. As the serotonergic system is a primary target for therapeutics aimed at treating a wide array of neuropsychiatric disorders, a nuanced understanding of ligand-receptor interactions is paramount for the rational design of novel, selective, and efficacious drugs.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering both synthesized data and the detailed experimental frameworks necessary for its interpretation and expansion.

While extensive data exists for many serotonin analogues, the specific binding profile of 4-(2-Aminoethyl)-2-methyl-2H-indazole across the serotonin receptor family is not widely documented in publicly available literature. Therefore, this guide will serve a dual purpose: first, to present the established binding affinities of key reference serotonin analogues, and second, to provide a detailed, validated protocol for researchers to determine the binding profile of novel compounds such as 4-(2-Aminoethyl)-2-methyl-2H-indazole, thereby enabling a direct and meaningful comparison.

Introduction to Serotonergic Ligands and Their Receptors

Serotonin is a critical neurotransmitter that modulates a vast range of physiological and psychological processes, including mood, cognition, sleep, and appetite.[2][3] It exerts its effects through at least 14 distinct receptor subtypes, grouped into seven families (5-HT1 to 5-HT7).[1][4][5] These receptors, with the exception of the ionotropic 5-HT3 receptor, are G-protein coupled receptors (GPCRs) that trigger diverse intracellular signaling cascades upon activation.[4][5][6]

The structural diversity of serotonin analogues allows for varied affinities and efficacies at these receptor subtypes. Understanding the structure-activity relationships (SAR) is crucial for developing subtype-selective ligands that can elicit specific therapeutic effects while minimizing off-target side effects. The indazole moiety, present in 4-(2-Aminoethyl)-2-methyl-2H-indazole, is of particular interest in medicinal chemistry as it is considered a bioisostere of the endogenous ligand's indole ring, potentially offering unique interactions with the receptor binding pocket.[7][8]

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki, in nM) of serotonin and several key analogues across a panel of human serotonin receptors. These values have been compiled from various authoritative sources and serve as a benchmark for comparison. The affinity of 4-(2-Aminoethyl)-2-methyl-2H-indazole is listed as "Not Available (N/A)" and represents the data to be determined using the protocols outlined in this guide.

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2C5-HT65-HT7
4-(2-Aminoethyl)-2-methyl-2H-indazole N/AN/AN/AN/AN/AN/AN/A
Serotonin (5-HT)2.1[9]-3[9]398.11[9]--8.1-9.0 (pKi)[3]
8-OH-DPATPotent agonist[2]-----High affinity[3]
Sumatriptan--20-30----
Ketanserin---High affinity antagonistHigh affinity antagonist--
Risperidone---High affinity antagonistHigh affinity antagonist--
SB-269970------High affinity antagonist[1]

Note: The binding affinities can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity of a test compound like 4-(2-Aminoethyl)-2-methyl-2H-indazole, a competitive radioligand binding assay is the gold standard. This method measures the ability of the unlabeled test compound to displace a radiolabeled ligand with known high affinity and selectivity for a specific receptor subtype.

Materials and Reagents
  • Cell Membranes: CHO-K1 or HEK293 cells stably transfected with the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A, etc.).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor subtype. Examples include:

    • [³H]8-OH-DPAT for 5-HT1A

    • [³H]Ketanserin for 5-HT2A

    • [³H]LSD for 5-HT6 and 5-HT7

  • Test Compound: 4-(2-Aminoethyl)-2-methyl-2H-indazole, dissolved in an appropriate solvent (e.g., DMSO).

  • Reference Compound: A known high-affinity ligand for the receptor (e.g., serotonin, WAY-100635).

  • Assay Buffer: Typically a Tris-based buffer with specific ion concentrations (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter.

Step-by-Step Methodology
  • Membrane Preparation: Thaw the frozen cell membranes expressing the target receptor on ice. Homogenize the membranes in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes to the desired final concentration in the assay.

  • Assay Setup: In a 96-well plate, add the assay components in the following order:

    • Assay buffer.

    • A serial dilution of the test compound (4-(2-Aminoethyl)-2-methyl-2H-indazole) or the reference compound.

    • Radioligand at a concentration near its Kd value.

    • Cell membrane preparation.

    • For determining non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled competing ligand.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes). The optimal incubation time should be determined in preliminary experiments.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate. Measure the radioactivity bound to the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow

Radioligand_Binding_Assay_Workflow prep_membranes Prepare Cell Membranes add_reagents Add Reagents to 96-well Plate prep_membranes->add_reagents prep_ligands Prepare Radioligand & Test Compound Dilutions prep_ligands->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate harvest Harvest & Wash on Filter Plates incubate->harvest count Scintillation Counting harvest->count analyze Data Analysis (IC50 & Ki Calculation) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Serotonin Receptor Signaling Pathways

The interaction of a ligand with a serotonin receptor initiates a cascade of intracellular events. The nature of this signaling is dependent on the G-protein to which the receptor is coupled.

  • 5-HT1 and 5-HT5 Receptor Families (Gαi/o-coupled): Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[4][5] This can lead to the modulation of ion channel activity.[4]

  • 5-HT2 Receptor Family (Gαq/11-coupled): Ligand binding to these receptors activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[5] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

  • 5-HT4, 5-HT6, and 5-HT7 Receptor Families (Gαs-coupled): These receptors stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).[5][10][11]

  • 5-HT3 Receptor (Ligand-gated ion channel): As the only ionotropic serotonin receptor, the 5-HT3 receptor forms a non-selective cation channel. Upon serotonin binding, the channel opens, allowing the influx of Na⁺ and Ca²⁺, which leads to rapid depolarization of the neuron.

Serotonin_Signaling_Pathways cluster_5HT1_5 5-HT1 & 5-HT5 Receptors cluster_5HT2 5-HT2 Receptors cluster_5HT4_6_7 5-HT4, 5-HT6 & 5-HT7 Receptors cluster_5HT3 5-HT3 Receptor r_5ht1_5 5-HT1/5 g_i_o Gαi/o r_5ht1_5->g_i_o ac_inhib Adenylyl Cyclase ↓ g_i_o->ac_inhib camp_down cAMP ↓ ac_inhib->camp_down r_5ht2 5-HT2 g_q_11 Gαq/11 r_5ht2->g_q_11 plc Phospholipase C ↑ g_q_11->plc ip3_dag IP3 & DAG ↑ plc->ip3_dag ca_pkc Ca²⁺ & PKC ↑ ip3_dag->ca_pkc r_5ht4_6_7 5-HT4/6/7 g_s Gαs r_5ht4_6_7->g_s ac_stim Adenylyl Cyclase ↑ g_s->ac_stim camp_up cAMP ↑ ac_stim->camp_up pka PKA ↑ camp_up->pka r_5ht3 5-HT3 ion_channel Cation Channel r_5ht3->ion_channel depolarization Na⁺/Ca²⁺ Influx → Depolarization ion_channel->depolarization

Caption: Major signaling pathways of serotonin receptor families.

Conclusion

The rational design of novel serotonergic agents requires a thorough understanding of their binding profiles across the diverse family of serotonin receptors. While the specific binding affinity of 4-(2-Aminoethyl)-2-methyl-2H-indazole remains to be fully characterized, this guide provides the necessary framework for its determination. By employing the detailed radioligand binding assay protocol, researchers can elucidate the compound's affinity and selectivity, allowing for a direct comparison with established serotonin analogues. This, in turn, will facilitate a deeper understanding of its potential therapeutic applications and guide future drug development efforts in the critical area of serotonergic modulation.

References

  • The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. PMC. Available from: [Link]

  • 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its. ClinicSearch. Available from: [Link]

  • Signalling pathways associated with 5-HT 6 receptors: relevance for cognitive effects. Oxford Academic. Available from: [Link]

  • Review: 5-HT1, 5-HT2, 5-HT3 and 5-HT7 Receptors and their Role in the Modulation of Pain Response in the Central Nervous System. PMC. Available from: [Link]

  • Cellular mechanisms of the 5-HT7 receptor-mediated signaling. Frontiers. Available from: [Link]

  • Binding affinity (Ki) of compounds 1–3 at 5-HT1A receptors: Competition... ResearchGate. Available from: [Link]

  • New Serotonin 5-HT2A, 5-HT2B, and 5-HT2C Receptor Antagonists: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling of (Aminoalkyl)benzo and Heterocycloalkanones. Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Role of 5-HT1A and 5-HT7 Receptors in Memory Regulation and the Importance of Their Coexpression: A Systematic Review. MDPI. Available from: [Link]

  • 5-HT receptor. Wikipedia. Available from: [Link]

  • Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Synthesis and serotonergic activity of N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethylamine and analogues: potent agonists for 5-HT1D receptors. PubMed. Available from: [Link]

  • Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC. Available from: [Link]

  • Computational Ki values to serotonergic 5-HT 1A and 5-HT 2A and dopaminergic D 2 receptors and compounds 3-18. ResearchGate. Available from: [Link]

  • 5-hydroxytryptamine [Ligand Id: 5] activity data from GtoPdb and ChEMBL. Available from: [Link]

  • 5-HT Receptors and their Ligands. Available from: [Link]

  • Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis. PMC. Available from: [Link]

  • Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. PubMed. Available from: [Link]

  • 4-Aminoethylpiperazinyl aryl ketones with 5-HT1A/5-HT7 selectivity. Request PDF. ResearchGate. Available from: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available from: [Link]

  • 2-Aminoimidazole-based antagonists of the 5-HT6 receptor - A new concept in aminergic GPCR ligand design. PubMed. Available from: [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available from: [Link]

  • View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Available from: [Link]

  • Synthesis and alpha-adrenergic activities of 2- and 4-substituted imidazoline and imidazole analogues. PubMed. Available from: [Link]

  • Some 5-HT , 5-HT and 5-HT Receptor Ligands as Atypical Antipsychotic: In Silico Pharmacological Evaluation with ADME Prediction. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Purity Validation of a 4-(2-Aminoethyl)-2-methyl-2H-indazole Reference Standard

In the rigorous landscape of pharmaceutical development, the quality of a reference standard is the bedrock upon which the accuracy and reliability of all subsequent analytical data are built. An improperly characterized...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rigorous landscape of pharmaceutical development, the quality of a reference standard is the bedrock upon which the accuracy and reliability of all subsequent analytical data are built. An improperly characterized standard can lead to cascading errors in drug substance and product testing, impacting everything from stability studies to final dosage assays. This guide provides an in-depth, technically-grounded comparison of orthogonal analytical methodologies for the comprehensive purity validation of a 4-(2-Aminoethyl)-2-methyl-2H-indazole reference standard. Our approach is rooted in the principle of mass balance, a scientifically robust framework mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals who require a self-validating system for reference material qualification.

The core principle of this guide is orthogonality : the use of multiple, independent analytical techniques that measure different physicochemical properties of the analyte.[3] This strategy minimizes the risk of overlooking impurities and provides a high degree of confidence in the final assigned purity value. We will dissect each critical analytical technique, explaining not just the "how" but the fundamental "why" behind each experimental choice.

The Mass Balance Approach: A Holistic View of Purity

The purity of a reference standard is not merely the absence of chromatographic impurities. It is a comprehensive assessment that accounts for all non-analyte components. The mass balance approach is the universally accepted method for this determination. Unless a specific potency is stated on the label, a reference standard is generally assumed to be 100.0% pure for compendial purposes, but this must be rigorously established.[4] The final purity value is calculated by subtracting the percentages of all identified impurities from 100%.

The workflow for this process is systematic, ensuring that each potential source of impurity is independently quantified.

MassBalanceWorkflow cluster_main Reference Standard Purity Validation Workflow cluster_orthogonal Orthogonal Techniques A Candidate Material (4-(2-Aminoethyl)-2-methyl-2H-indazole) B Identity Confirmation (NMR, HRMS) A->B Confirm Structure C Orthogonal Purity Assessment B->C Proceed if Identity Confirmed D Mass Balance Calculation Purity = 100% - (Org + H2O + RS + NVI) C->D Input Data P1 Chromatographic Purity (HPLC/UPLC) C->P1 P2 Water Content (Karl Fischer Titration) C->P2 P3 Residual Solvents (HS-GC-FID) C->P3 P4 Non-Volatile Impurities (Thermogravimetric Analysis) C->P4 E Final Purity Assignment & Certificate of Analysis D->E Assign Value

Caption: High-level workflow for reference standard purity validation.

Identity Confirmation: Are You Analyzing the Correct Molecule?

Before any purity assessment, the unambiguous confirmation of the molecular structure is paramount. This is a non-negotiable first step. Two powerful spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural information by probing the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C).[5] It is the gold standard for structural elucidation.

  • ¹H NMR: Confirms the number, connectivity, and chemical environment of protons. The spectrum should be consistent with the proposed structure of 4-(2-Aminoethyl)-2-methyl-2H-indazole.

  • ¹³C NMR: Provides information on the carbon backbone of the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish detailed proton-proton and proton-carbon correlations, confirming the specific isomeric form (2H-indazole) and the substitution pattern.

High-Resolution Mass Spectrometry (HRMS)

Coupled with a separation technique like liquid chromatography (LC-MS), HRMS provides a highly accurate mass measurement of the parent ion.[3][6][7] This allows for the determination of the elemental composition, further confirming the molecular formula.

  • Causality: Using an ionization technique like Electrospray Ionization (ESI) is ideal for polar molecules like the target compound. The measured mass-to-charge ratio (m/z) should match the theoretical exact mass of the protonated molecule [M+H]⁺ within a narrow mass error window (typically < 5 ppm).[8]

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of small-molecule pharmaceuticals by separating the main compound from its organic, non-volatile impurities.[9][10][11] The area percent of the main peak relative to the total area of all peaks is used to determine the chromatographic purity.

Experimental Protocol: HPLC Purity of 4-(2-Aminoethyl)-2-methyl-2H-indazole
  • Instrumentation:

    • HPLC or UPLC system with a Photodiode Array (PDA) or UV detector.[11]

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Reagents and Sample Preparation:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade.

    • Formic Acid (FA) or Trifluoroacetic Acid (TFA).

    • Sample Diluent: 50:50 Acetonitrile/Water.

    • Sample Preparation: Accurately weigh and dissolve the reference standard candidate in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm and 280 nm (monitor multiple wavelengths to ensure all impurities are detected).

Trustworthiness & Causality:
  • Why a C18 Column? A C18 (octadecylsilane) stationary phase is a non-polar phase ideal for retaining and separating small organic molecules like indazole derivatives based on their hydrophobicity.[11]

  • Why a Gradient? A gradient elution (changing mobile phase composition) is crucial for ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable timeframe.[9]

  • Why PDA Detection? A PDA detector captures the entire UV-Vis spectrum for each peak, which helps in assessing peak purity and selecting the optimal wavelength for quantification.

ParameterResult
Main Peak Retention Time8.52 min
Main Peak Area %99.85%
Impurity 1 (RRT 0.92)0.07%
Impurity 2 (RRT 1.15)0.05%
Total Impurities0.15%
Chromatographic Purity 99.85%
Table 1: Example HPLC Purity Data.

Water Content by Karl Fischer Titration

Water is a common impurity in solid materials and must be quantified accurately. Karl Fischer (KF) titration is a highly specific method for water determination, reacting stoichiometrically with water and nothing else.[12]

Experimental Protocol: Coulometric Karl Fischer

The coulometric method is preferred for its high sensitivity in detecting low levels of water (typically < 1%).[13][14]

  • Instrumentation:

    • Coulometric Karl Fischer Titrator.

  • Reagents:

    • Anode and Cathode solutions suitable for ketones and amines.

  • Procedure:

    • Allow the instrument's titration cell to stabilize to a low, stable drift rate (e.g., < 10 µ g/min ).[13]

    • Accurately weigh approximately 50-100 mg of the reference standard candidate directly into the titration vessel.

    • Initiate the titration. The instrument electrochemically generates iodine, which reacts with the water in the sample.

    • The instrument automatically calculates the water content based on the total charge required to reach the endpoint.

    • Perform the measurement in triplicate to ensure precision.

Trustworthiness & Causality:
  • Why Coulometric? For high-purity reference standards, the expected water content is low. The coulometric technique generates the titrant in situ, allowing for extremely precise quantification of microgram levels of water, which is more accurate than volumetric titration in this range.[13][15]

ParameterResult
Sample Weight (mg)102.5 mg
Water Detected (µg)256.3 µg
Water Content (%) 0.25%
Table 2: Example Karl Fischer Titration Data.

Residual Solvents by Headspace Gas Chromatography (HS-GC)

Organic solvents used during the synthesis and purification of the drug substance can remain in the final material.[16] These must be identified and quantified according to ICH Q3C and USP <467> guidelines.[17][18][19] HS-GC with a Flame Ionization Detector (FID) is the standard method for this analysis.

Experimental Protocol: HS-GC for Residual Solvents
  • Instrumentation:

    • Gas Chromatograph with an FID.

    • Static Headspace Autosampler.

    • GC column suitable for solvent analysis (e.g., G43 phase).

  • Reagents and Sample Preparation:

    • Diluent: Dimethyl sulfoxide (DMSO) or another suitable high-boiling, inert solvent.[20]

    • Sample Preparation: Accurately weigh approximately 100 mg of the reference standard candidate into a 20 mL headspace vial. Add 5 mL of the diluent, cap, and vortex to dissolve.

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 30 min.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • GC Conditions:

    • Carrier Gas: Helium or Nitrogen.

    • Injector Temperature: 140 °C.

    • Oven Program:

      • Initial: 40 °C, hold for 10 min.

      • Ramp: 10 °C/min to 240 °C, hold for 5 min.

    • Detector Temperature (FID): 250 °C.

Trustworthiness & Causality:
  • Why Headspace? Direct injection of the sample can contaminate the GC system. The headspace technique heats the sample in a sealed vial, partitioning the volatile solvents into the gas phase (the "headspace"), which is then injected. This cleanly introduces the analytes of interest while leaving the non-volatile sample matrix behind.[16]

  • Quantification: The analysis is performed against a calibrated standard containing known concentrations of expected solvents (e.g., Toluene, Methanol, Acetone) to ensure accurate quantification.

ParameterResult
TolueneNot Detected
Methanol150 ppm (0.015%)
Acetone350 ppm (0.035%)
Total Residual Solvents (%) 0.05%
Table 3: Example Residual Solvent Data.

Non-Volatile / Inorganic Content by Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as a function of temperature.[21][22] It is used to quantify the amount of non-volatile material, primarily inorganic impurities (e.g., catalysts, salts), that do not combust or volatilize under the analysis conditions.[23]

Experimental Protocol: TGA
  • Instrumentation:

    • Thermogravimetric Analyzer with a high-precision microbalance.[22]

  • Procedure:

    • Accurately weigh 5-10 mg of the reference standard candidate into a tared TGA pan (platinum or ceramic).

    • Place the pan in the TGA furnace.

    • Heat the sample under a nitrogen atmosphere from ambient temperature to ~100 °C to drive off any surface moisture.

    • Continue heating at a controlled rate (e.g., 20 °C/min) up to a high temperature (e.g., 800 °C) to ensure complete decomposition of the organic material.

    • The mass remaining at the end of the experiment is recorded as the non-volatile/inorganic residue.

Trustworthiness & Causality:
  • Why TGA? TGA provides a direct, quantitative measurement of any non-volatile residue.[24] The use of an inert atmosphere (nitrogen) initially prevents premature oxidative decomposition, allowing for a clear observation of the thermal decomposition profile.[25]

ParameterResult
Initial Sample Mass8.250 mg
Final Mass at 800 °C0.007 mg
Non-Volatile Residue (%) 0.08%
Table 4: Example TGA Data.

The Orthogonal Check: Absolute Purity by Quantitative NMR (qNMR)

While the mass balance approach is comprehensive, it relies on the assumption that all impurities have been detected. Quantitative NMR (qNMR) serves as a powerful, independent, and orthogonal technique to validate this result.[26] It is a primary analytical method that determines the purity of a substance by comparing the integral of one of its ¹H signals to the integral of a signal from a certified, unrelated internal standard of known purity.[27][28][29]

qNMR_Concept cluster_weighing Step 1: Precise Weighing cluster_nmr Step 2: NMR Measurement cluster_calc Step 3: Calculation Analyte Analyte (Unknown Purity) 4-(2-Aminoethyl)-2-methyl- 2H-indazole Solution Dissolve both in NMR Solvent (e.g., DMSO-d6) Analyte->Solution Standard Internal Standard (Certified Purity, e.g., Maleic Acid) Standard->Solution Spectrum Acquire ¹H NMR Spectrum Solution->Spectrum Integrals Integrate Analyte Signal & Standard Signal Spectrum->Integrals Formula Purity_analyte = (I_a / I_s) * (N_s / N_a) * (M_a / M_s) * (m_s / m_a) * Purity_s Integrals->Formula

Caption: Conceptual workflow for Quantitative NMR (qNMR) analysis.

Experimental Protocol: qNMR Purity
  • Instrumentation & Materials:

    • NMR Spectrometer (≥ 400 MHz).

    • Certified qNMR internal standard (e.g., Maleic Acid, Dimethyl Sulfone), traceable to NIST or another NMI.[30]

    • Deuterated solvent (e.g., DMSO-d₆).

    • High-precision analytical balance.

  • Procedure:

    • Accurately weigh ~15 mg of the reference standard candidate into a vial.

    • Accurately weigh ~10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume of deuterated solvent.

    • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

    • Carefully integrate a well-resolved, unique signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for molar masses, number of protons, weights, and integral values.[28]

Trustworthiness & Causality:
  • Why is it Absolute? The NMR signal intensity is directly proportional to the number of nuclei generating that signal.[27][29] By comparing the analyte's signal to a standard of known, certified purity, the purity of the analyte can be determined directly without needing a reference standard of the analyte itself. This provides an independent, absolute value that can be compared to the mass balance result.

ParameterResult
Mass Balance Purity98.77%
qNMR Purity (Assay) 98.8%
Table 5: Comparison of Purity Values.

Final Purity Assignment: Synthesizing the Data

The final step is to consolidate the data from the orthogonal analyses to assign a definitive purity value.

Mass Balance Calculation
  • Purity = 100% - (% Organic Impurities by HPLC) - (% Water by KF) - (% Residual Solvents by GC) - (% Non-Volatile Residue by TGA)

  • Purity = 100% - 0.15% - 0.25% - 0.05% - 0.08%

  • Calculated Purity = 99.47%

This value should then be cross-referenced with the absolute purity determined by qNMR. A strong agreement between the mass balance result and the qNMR result provides very high confidence in the assigned purity. The final value reported on the Certificate of Analysis would be based on this comprehensive data package.

References

  • General Chapters: <11> USP REFERENCE STANDARDS. (n.d.). United States Pharmacopeia.
  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (2025, January 2). Lab Manager. Retrieved from [Link]

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  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review. Retrieved from [Link]

  • Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. (n.d.). LabRulez LCMS. Retrieved from [Link]

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  • Water Determination Karl Fischer. (2026, January 24). Xylem Analytics. Retrieved from [Link]

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  • Karl Fischer titration. (n.d.). Wikipedia. Retrieved from [Link]

  • Residual Solvents Analysis in Pharmaceuticals by HS-GC-FID with Newly Added Compounds –USP <467> Procedure A. (n.d.). Shimadzu. Retrieved from [Link]

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  • Quantitative NMR Assays (qNMR). (n.d.). Bruker. Retrieved from [Link]

  • Rigger, R., Hellriegel, C., et al. (n.d.). Quantitative NMR (qNMR) with new Certified Reference Materials for 1H, 31P and 19F. ResearchGate. Retrieved from [Link]

  • qNMR. (n.d.). Bureau International des Poids et Mesures (BIPM). Retrieved from [Link]

  • Fact sheet: European Pharmacopoeia Reference Standards. (2020, November). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). (2026, January 2). ResolveMass Laboratories Inc. Retrieved from [Link]

  • impurity-profiling-and-characterization-for-generic-project. (2026, February 25). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019, December 1). Trends in Analytical Chemistry. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. (1999, October 6). International Council for Harmonisation. Retrieved from [Link]

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  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. (n.d.). Intertek. Retrieved from [Link]

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